3-Nitrophthalamide

Description

BenchChem offers high-quality 3-Nitrophthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrophthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

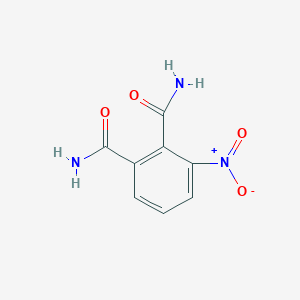

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(11(14)15)6(4)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOAOEGBMSRFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398221 | |

| Record name | 3-Nitrophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96385-50-1 | |

| Record name | 3-Nitro-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96385-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxamide, 3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitrophthalamide CAS number and properties

An In-depth Technical Guide to 3-Nitrophthalimide: Synthesis, Properties, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 3-Nitrophthalimide (CAS: 603-62-3), a pivotal chemical intermediate in organic synthesis. A critical distinction is made at the outset between 3-Nitrophthalimide and the similarly named 3-Nitrophthalamide (CAS: 96385-50-1), a related but structurally distinct compound. While 3-Nitrophthalamide serves as a transient intermediate in specific reactions, it is 3-Nitrophthalimide that is the stable, commercially available building block of significant interest to the scientific community. This document delves into the core physicochemical properties, detailed synthesis protocols, key chemical transformations, and diverse applications of 3-Nitrophthalimide, with a particular focus on its role in drug discovery and materials science. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Disambiguation: 3-Nitrophthalimide vs. 3-Nitrophthalamide

In the landscape of chemical synthesis, precise nomenclature is paramount. Researchers frequently encounter 3-Nitrophthalimide, a robust and versatile reagent. However, it is often confused with 3-Nitrophthalamide due to their similar names. It is essential to differentiate between these two molecules.

-

3-Nitrophthalimide (Focus of this Guide): A cyclic imide where a nitrogen atom is bonded to two carbonyl carbons of a phthalic acid derivative. It is a stable, often crystalline solid that is widely available commercially.

-

3-Nitrophthalamide: A diamide derivative of 3-nitrophthalic acid, featuring two separate amide (-CONH₂) groups. It is primarily encountered as a synthetic intermediate, for instance, in the pathway to 3-nitrophthalonitrile, and is not a common standalone reagent.[1]

The structural and property differences are summarized below.

| Feature | 3-Nitrophthalimide | 3-Nitrophthalamide |

| CAS Number | 603-62-3[2][3] | 96385-50-1[4] |

| Molecular Formula | C₈H₄N₂O₄[2][3] | C₈H₇N₃O₄[4] |

| Molecular Weight | 192.13 g/mol [2][3] | 209.16 g/mol [4] |

| Structure | Cyclic Imide | Diamide |

| Primary Role | Versatile Synthetic Intermediate | Transient Synthetic Intermediate[1] |

This guide will henceforth focus exclusively on the more prevalent and functionally significant 3-Nitrophthalimide .

Physicochemical and Spectroscopic Properties of 3-Nitrophthalimide

3-Nitrophthalimide is typically a yellow to straw-yellow crystalline powder.[5][6] Its physical and chemical characteristics are critical for its application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 603-62-3 | [2][3] |

| IUPAC Name | 4-Nitro-1H-isoindole-1,3(2H)-dione | [6] |

| Molecular Formula | C₈H₄N₂O₄ | [2][3][7] |

| Molecular Weight | 192.13 g/mol | [2][3][7] |

| Appearance | Faint or dark yellow powder or crystals | [2][6] |

| Melting Point | 213-215 °C (lit.) | [2][5][6] |

| Boiling Point | 328.09 °C (rough estimate) | [6] |

| Density | 1.5513 g/cm³ (rough estimate) | [5][6] |

| Water Solubility | Insoluble | [6] |

| pKa | 8.13 ± 0.20 (Predicted) | [6] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [2][6] |

Spectroscopic Data: Spectroscopic analysis is fundamental for structure verification. 1H NMR, 13C NMR, and IR spectra are available for 3-Nitrophthalimide, providing researchers with the necessary tools for quality control and reaction monitoring.[8]

Synthesis and Key Chemical Reactions

The synthesis of 3-Nitrophthalimide is a well-established laboratory procedure, valued for its high yield and straightforward execution.

Synthesis of 3-Nitrophthalimide from 3-Nitrophthalic Acid

The most common laboratory-scale synthesis involves the condensation of 3-nitrophthalic acid with urea, using glacial acetic acid as both a solvent and a catalyst.

Experimental Protocol:

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophthalic acid (1.0 equivalent) and urea (0.9 equivalents).

-

Solvent Addition: Add glacial acetic acid to serve as the reaction solvent (e.g., 40 mL for 40 mmol of acid).[9]

-

Reaction: Heat the mixture to 117 °C and maintain stirring for approximately 3 hours.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Extract the crude product with water and ethyl acetate (3x) to remove residual urea. Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: A yellow solid of 3-nitrophthalimide is obtained with a reported yield of up to 98%.[9]

Caption: Reduction of 3-Nitrophthalimide to 3-Aminophthalimide.

Applications in Research and Drug Development

The utility of 3-Nitrophthalimide stems from its dual functionality: the reactive imide ring and the versatile nitro group. This combination makes it a valuable building block in several high-value applications.

-

Core Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of a wide array of organic molecules for the pharmaceutical and agrochemical industries. [2]The phthalimide group is a well-known pharmacophore found in many drugs, and the nitro group provides a handle for further chemical modification.

-

Fluorescent Probes and Dyes: As a precursor to 3-aminophthalimide, it is integral to the production of fluorescent dyes and probes used for biological imaging and as stains in hematology and histology. [2][3]These agents allow for the visualization of specific cellular components and processes.

-

Drug Discovery and Medicinal Chemistry:

-

Antitumor Agents: The nitroaromatic scaffold is of significant interest in oncology. A series of 3-nitro-1,8-naphthalimides, structurally related to 3-nitrophthalimide, have been synthesized and shown to possess potent antiproliferative activity by inducing DNA damage and cell cycle arrest. [10]This highlights the potential of the 3-nitrophenylimide moiety as a pharmacophore for anticancer drug design.

-

Anxiolytic Activity: Studies on phthalimide derivatives have explored their potential as central nervous system agents. N-benzoyl 3-nitro-phthalimide, for example, has been evaluated for anxiolytic properties, suggesting that the core structure can be modified to target specific biological receptors. [11] * Hypoxia-Activated Prodrugs: Nitroaromatic compounds are a cornerstone of research into hypoxia-activated prodrugs (HAPs). [12]In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic amine or hydroxylamine, thereby targeting cancer cells while sparing healthy tissue. 3-Nitrophthalimide represents a potential scaffold for the design of novel HAPs.

-

Antimicrobial and Antitubercular Research: The broader class of phthalimide analogs is actively being investigated for the development of new antimicrobial and antitubercular drugs. [13]

-

-

Materials Science: The compound is used in the formulation of specialty polymers, where its incorporation can enhance thermal stability and mechanical strength. [2]Its photochemical properties are also harnessed in the development of light-sensitive materials and photoresists. [2]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Nitrophthalimide is essential. The compound is classified as an irritant.

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling and Storage Recommendations:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. A NIOSH-approved N95 dust mask is recommended when handling the powder. * Storage: Store in a tightly closed container in a dry place. [6]* First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists. [14]

Conclusion

3-Nitrophthalimide (CAS: 603-62-3) is a cornerstone intermediate in modern organic synthesis. Its value is underscored by its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its versatile reactivity. From its critical role as a precursor to fluorescent dyes to its emerging potential in the design of novel therapeutics for cancer and anxiety, 3-Nitrophthalimide provides a robust and reliable platform for chemical innovation. For researchers and drug development professionals, a thorough understanding of this compound's properties and reaction pathways is key to unlocking its full potential in creating next-generation molecules and materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3956153, 3-Nitrophthalamide. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). Safety Data Sheet - 3-Nitrophthalimide. Retrieved from [Link]

-

Amebis. (n.d.). The Chemistry of 3-Nitrophthalimide: Properties and Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11779, 3-Nitrophthalimide. Retrieved from [Link]

-

LookChem. (n.d.). 3-Nitrophthalimide Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (2004). WO2004043919A1 - A process for the preparation of 3- and 4-aminophthalimide.

-

Loba Chemie. (2015). 3-NITROPHTHALIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3-NITROPHTHALIC ACID. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-NITROPHTHALIMIDE. Retrieved from [Link]

-

ResearchGate. (2025). Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 30(10), 127051. Retrieved from [Link]

-

Hassanzadeh, F., et al. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 11(1), 109-115. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

-

Al-Omaim, L. A., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-146. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Retrieved from [Link]

Sources

- 1. 3-Nitrophthalonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-Nitrophthalamide | C8H7N3O4 | CID 3956153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Nitrophthalimide | 603-62-3 [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3-Nitrophthalimide(603-62-3) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Nitrophthalimide synthesis - chemicalbook [chemicalbook.com]

- 10. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 13. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Nitrophthalimide Safety Data Sheets(SDS) lookchem [lookchem.com]

physical and chemical properties of 3-Nitrophthalamide

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrophthalamide

Abstract: This technical guide provides a comprehensive overview of 3-nitrobenzene-1,2-dicarboxamide (3-Nitrophthalamide), a specialty chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on its precursors and isomers, and predictive models. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its synthesis, characterization, reactivity, and potential applications. We will explore a robust synthetic pathway, predict its spectroscopic profile, and discuss its potential as a building block in medicinal chemistry and materials science.

Introduction: Distinguishing a Niche Intermediate

3-Nitrophthalamide (CAS No. 96385-50-1) is an aromatic organic compound featuring a benzene ring substituted with two adjacent primary amide groups (-CONH₂) and a nitro group (-NO₂). It is crucial to distinguish it from its more commonly cited isomer, 3-Nitrophthalimide (CAS No. 603-62-3), which contains a cyclic imide structure. While 3-Nitrophthalimide has found broad use as a precursor in the synthesis of dyes, polymers, and fluorescent probes, 3-Nitrophthalamide is a less-documented intermediate.[1] Its unique structural arrangement, possessing multiple hydrogen bond donors and acceptors alongside a reactive nitro group, makes it a molecule of significant interest for creating complex molecular architectures. This guide aims to bridge the information gap by providing a scientifically grounded, in-depth analysis of its properties and potential.

Physicochemical and Computed Properties

Direct experimental data on the physical properties of 3-Nitrophthalamide are scarce. However, we can consolidate its known identifiers and computed properties to build a foundational understanding of the molecule.

| Property | Value | Source |

| IUPAC Name | 3-nitrobenzene-1,2-dicarboxamide | PubChem[2] |

| CAS Number | 96385-50-1 | PubChem[2] |

| Molecular Formula | C₈H₇N₃O₄ | PubChem[2] |

| Molecular Weight | 209.16 g/mol | PubChem[2] |

| Appearance | Expected to be a crystalline solid. | Inferred |

| Melting Point | 217-220 °C (literature) | ChemicalBook[3] |

| Polar Surface Area | 132 Ų | PubChem[2] |

| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | PubChem[2] |

| Hydrogen Bond Acceptors | 5 (from four O atoms and one N atom) | PubChem[2] |

| XLogP3 (Computed) | -0.6 | PubChem[2] |

Solubility Profile: Based on its structure, 3-Nitrophthalamide is predicted to be sparingly soluble in water and non-polar organic solvents. The presence of two primary amide groups and a nitro group contributes to a high polar surface area, suggesting solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The two amide functionalities provide both hydrogen bond donor and acceptor sites, facilitating interactions with protic solvents like ethanol, although high solubility is not expected.

Synthesis and Purification Protocol

A logical and robust pathway to synthesize 3-Nitrophthalamide begins with the nitration of phthalic acid, followed by conversion to the diacyl chloride and subsequent amidation.

Caption: Proposed two-part workflow for the synthesis of 3-Nitrophthalamide.

Experimental Protocol

Part 1: Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride [4] Causality: This initial step introduces the nitro group onto the aromatic ring. Using a mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile for this reaction. The reaction produces a mixture of 3- and 4-nitro isomers, which must be separated.

-

Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add 325 mL of concentrated sulfuric acid.

-

Addition of Reactant: Add 250 g (1.69 mol) of phthalic anhydride to the stirring sulfuric acid. Heat the mixture to 80°C to ensure complete dissolution.

-

Nitration: Cool the mixture to 70°C. Slowly add 105 mL of fuming nitric acid via the dropping funnel, ensuring the temperature does not exceed 110°C. After the addition is complete, add 450 mL of concentrated nitric acid.

-

Reaction Completion: Stir the mixture at 100-110°C for 3-4 hours.

-

Isolation: Allow the reaction to cool overnight. Carefully pour the mixture onto 750 g of crushed ice. The solid precipitate, a mixture of 3- and 4-nitrophthalic acids, is collected by suction filtration.

-

Purification: The isomers are separated by fractional crystallization from water. 3-Nitrophthalic acid is less soluble in hot water than the 4-nitro isomer. The crude mixture is boiled with a minimal amount of water, filtered hot, and allowed to cool slowly. Crystals of 3-nitrophthalic acid will form and can be collected. Multiple recrystallizations may be necessary to achieve high purity. Yields of ~30-40% for the 3-nitro isomer are reported.

Part 2: Synthesis of 3-Nitrophthalamide Causality: This two-step conversion first activates the carboxylic acid groups by converting them to highly reactive acyl chlorides. These electrophilic centers are then readily attacked by the nucleophilic ammonia to form the stable diamide product.

-

Formation of 3-Nitrophthaloyl Dichloride:

-

In a fume hood, combine 21.1 g (0.1 mol) of dry 3-nitrophthalic acid and 20 mL of thionyl chloride (SOCl₂, ~0.27 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

-

Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).[5]

-

Gently reflux the mixture for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-nitrophthaloyl dichloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.[6]

-

-

Amidation to 3-Nitrophthalamide:

-

Cool the flask containing the crude 3-nitrophthaloyl dichloride in an ice bath.

-

Slowly and cautiously add the crude acyl chloride to 150 mL of a cold, concentrated aqueous ammonia solution (~28-30%) with vigorous stirring.[7][8] A large excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct.

-

A violent reaction will occur, and a solid precipitate will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid product by suction filtration.

-

-

Purification:

-

Wash the crude product thoroughly with cold water to remove ammonium chloride, followed by a small amount of cold ethanol.

-

Recrystallize the crude 3-Nitrophthalamide from a suitable solvent, such as a water/ethanol mixture or hot water, to yield the purified product.

-

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra are not widely available, this section provides a predicted spectroscopic profile based on the known effects of the constituent functional groups.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (in DMSO-d₆) is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The two amide groups (-CONH₂) will likely appear as two broad singlets between 7.0-8.0 ppm, integrating to 2 protons each. Their chemical shift can be variable and depends on concentration and temperature due to hydrogen bonding.

-

H-4, H-5, H-6 Protons: The nitro group is a strong deactivating, meta-directing group, while the amide groups are activating, ortho,para-directing groups. The combined electronic effects will deshield the aromatic protons.

-

H-6 (ortho to one amide, meta to nitro): Expected to be the most downfield, likely appearing as a doublet of doublets around 8.0-8.2 ppm.

-

H-4 (ortho to the other amide, ortho to nitro): Also significantly deshielded, likely a doublet of doublets around 7.8-8.0 ppm.

-

H-5 (meta to both amides and nitro): Expected to be the most upfield of the aromatic protons, appearing as a triplet or doublet of doublets around 7.6-7.8 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 8 distinct signals.

-

Carbonyl Carbons (C=O): Two signals expected in the range of 165-170 ppm.

-

Aromatic Carbons: Six signals are expected. The carbons directly attached to the electron-withdrawing nitro (C-3) and amide groups (C-1, C-2) will be significantly shifted. C-3 will be downfield, while C-1 and C-2 will be in the typical aromatic region but influenced by the carbonyls. The remaining C-H carbons (C-4, C-5, C-6) will appear in the 120-140 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the strong absorptions of the amide and nitro groups.

-

N-H Stretching: Two distinct, sharp-to-medium bands are expected in the 3400-3150 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amide groups.[9]

-

C=O Stretching (Amide I band): A very strong, sharp absorption is expected around 1680-1650 cm⁻¹.

-

N-H Bending (Amide II band): A strong band is expected around 1640-1590 cm⁻¹.

-

N-O Stretching (Nitro group): Two strong absorptions are characteristic of the NO₂ group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[10]

-

Aromatic C-H and C=C Stretching: Weaker absorptions for C-H stretching will appear just above 3000 cm⁻¹, and characteristic C=C in-ring stretching bands will appear in the 1600-1450 cm⁻¹ region.[11]

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 209. Key fragmentation pathways would likely involve the loss of ammonia (-17), water (-18), or the nitro group (-46).

Chemical Reactivity and Synthetic Potential

The chemistry of 3-Nitrophthalamide is dominated by the reactivity of its aromatic nitro group and the two primary amide functionalities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitrophthalamide | C8H7N3O4 | CID 3956153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrophthalamide | 96385-50-1 [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Nitrophthalamide from 3-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 3-nitrophthalamide, a valuable building block in medicinal chemistry and materials science, starting from 3-nitrophthalic acid. The presented methodology involves a two-step process: the initial conversion of 3-nitrophthalic acid to its corresponding anhydride, followed by a controlled amidation to yield the desired diamide. This guide delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the critical parameters that govern the reaction outcome, with a particular focus on minimizing the formation of the cyclic imide byproduct.

Introduction: The Significance of 3-Nitrophthalamide

3-Nitrophthalamide and its derivatives are of significant interest in the field of drug discovery and development. The presence of the nitro group and the two amide functionalities provides a scaffold that can be readily functionalized to create a diverse range of molecular architectures. Phthalic acid diamides, in general, have garnered attention in agricultural chemistry for their insecticidal properties.[1] The strategic placement of the nitro group on the aromatic ring of 3-nitrophthalamide offers a handle for further chemical transformations, such as reduction to the corresponding amine, which opens up avenues for the synthesis of various heterocyclic compounds and other complex organic molecules.

This guide is structured to provide not just a protocol, but a deeper understanding of the synthesis, empowering researchers to adapt and troubleshoot the procedure as needed.

Strategic Approach: A Two-Step Synthesis

The direct conversion of 3-nitrophthalic acid to 3-nitrophthalamide by direct reaction with ammonia is challenging due to the propensity of the diacid to form the thermodynamically stable five-membered cyclic imide, 3-nitrophthalimide, upon heating. To circumvent this, a two-step approach is employed, which offers greater control over the reaction pathway.

Step 1: Synthesis of 3-Nitrophthalic Anhydride

The first step involves the dehydration of 3-nitrophthalic acid to form 3-nitrophthalic anhydride. This is a crucial activation step, as the anhydride is more susceptible to nucleophilic attack by ammonia than the diacid. A common and effective method for this transformation is the use of acetic anhydride.[2][3]

Step 2: Amidation of 3-Nitrophthalic Anhydride

The second and final step is the reaction of the synthesized 3-nitrophthalic anhydride with an ammonia source to yield 3-nitrophthalamide. Careful control of the reaction conditions, particularly temperature and the nature of the ammonia source, is paramount to favor the formation of the open-chain diamide and suppress the formation of the cyclic imide.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid

This protocol is adapted from established procedures for the synthesis of anhydrides from dicarboxylic acids.[2]

Materials and Equipment:

-

3-Nitrophthalic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Beaker

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a clean, dry round-bottom flask equipped with a stir bar and a reflux condenser, add 3-nitrophthalic acid.

-

Add a molar excess of acetic anhydride (typically 2-3 equivalents).

-

Heat the mixture to a gentle reflux with continuous stirring. The 3-nitrophthalic acid will gradually dissolve.

-

Continue refluxing for an additional 1-2 hours after all the solid has dissolved to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature. As the solution cools, 3-nitrophthalic anhydride will precipitate out as a crystalline solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold, dry diethyl ether to remove any residual acetic anhydride and acetic acid.

-

Dry the product under vacuum to obtain pure 3-nitrophthalic anhydride.

Expected Yield and Purity:

This procedure typically affords a high yield (85-95%) of 3-nitrophthalic anhydride with high purity. The melting point of the product can be compared to the literature value (around 163-164 °C) to assess its purity.

Step 2: Synthesis of 3-Nitrophthalamide from 3-Nitrophthalic Anhydride

This step requires careful temperature control to prevent the formation of the imide.

Materials and Equipment:

-

3-Nitrophthalic anhydride

-

Concentrated aqueous ammonia (Ammonium Hydroxide, ~28-30%)

-

Beaker

-

Stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Place the synthesized 3-nitrophthalic anhydride in a beaker equipped with a stir bar.

-

Cool the beaker in an ice bath.

-

While stirring vigorously, slowly add an excess of cold, concentrated aqueous ammonia to the 3-nitrophthalic anhydride. The addition should be dropwise to maintain a low temperature.

-

A white precipitate of 3-nitrophthalamide should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold water to remove any unreacted ammonia and ammonium salts.

-

Dry the product under vacuum to obtain 3-nitrophthalamide.

Causality Behind Experimental Choices:

-

Use of Anhydride: 3-Nitrophthalic anhydride is a more reactive electrophile than the corresponding diacid, facilitating the reaction with the nucleophilic ammonia.

-

Low Temperature: The reaction is conducted at low temperatures (ice bath) to kinetically favor the formation of the diamide over the cyclic imide. The cyclization to the imide typically requires higher temperatures to overcome the activation energy for the intramolecular nucleophilic attack and subsequent dehydration.

-

Excess Ammonia: Using an excess of aqueous ammonia ensures that there is a high concentration of the nucleophile, driving the reaction towards the formation of the diamide. It also helps to keep the reaction mixture basic, which can help to prevent the protonation of the ammonia and maintain its nucleophilicity.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

Step 1: Anhydride Formation

The reaction of 3-nitrophthalic acid with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, where one of the carboxylic acid groups attacks the carbonyl carbon of acetic anhydride, leading to a mixed anhydride intermediate. This intermediate then undergoes an intramolecular nucleophilic attack to form the cyclic 3-nitrophthalic anhydride and acetic acid as a byproduct.

Step 2: Diamide Formation

The amidation of 3-nitrophthalic anhydride involves two successive nucleophilic attacks by ammonia on the carbonyl carbons of the anhydride. The first attack opens the anhydride ring to form a mono-amido carboxylic acid intermediate. A second molecule of ammonia then reacts with the remaining carboxylic acid group to form the diamide. The low temperature is critical to prevent the intramolecular cyclization of the mono-amido carboxylic acid intermediate to the imide.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 213-216 | Pale yellow solid |

| 3-Nitrophthalic Anhydride | C₈H₃NO₅ | 193.11 | 163-164 | White to pale yellow solid |

| 3-Nitrophthalamide | C₈H₇N₃O₄ | 209.16 | ~200 (decomposes) | White to off-white solid |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of 3-Nitrophthalamide.

Conclusion

The two-step synthesis of 3-nitrophthalamide from 3-nitrophthalic acid presented in this guide offers a reliable and controllable method for accessing this important chemical intermediate. The key to success lies in the initial activation of the dicarboxylic acid to the anhydride, followed by a carefully controlled low-temperature amidation to prevent the formation of the undesired cyclic imide. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently synthesize 3-nitrophthalamide for their applications in drug discovery and materials science.

References

-

BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Phthalimide. In Wikipedia. Retrieved from [Link]

- Al-Obaidi, A. M., & Al-Majidi, S. M. (2019). Synthesis of Novel Symmetrical and Unsymmetrical o-Phthalic Acid Diamides.

- Khan, I., et al. (2020). Synthesis and characterization of new heterocyclic pyrazole chalcones (4a-e) and diamides (6a-e)

- Zhang, L., et al. (2014). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Bioorganic & Medicinal Chemistry Letters, 24(4), 1194-1198.

- Noyes, W. A., & Porter, P. K. (1922). Phthalimide. Organic Syntheses, 2, 75.

-

Gyan Sanchay. (2022, May 5). EXPERIMENT: 05. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22935-22956.

- Jetir.org. (n.d.).

-

Sciencemadness.org. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-nitrophthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-nitrophthalic acid synthesis reaction. Retrieved from [Link]

- Petre, R., & Hubca, G. (2013). A performing synthesis strategy of luminol, a standard chemiluminescent substance.

-

SID. (n.d.). Reinvestigation of 3-Nitrophthalic acid Synthesis. Retrieved from [Link]

-

Vibzz Lab. (2021, January 27). 3-Nitrophthalic acid : Organic synthesis [Video]. YouTube. [Link]

-

Chem Player. (2024, October 31). Making 3-Nitrophthalic acid (precursor to Luminol) [Video]. YouTube. [Link]

-

NileRed. (2023, June 6). Making 3-Nitrophthalic Acid [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN1405143A - Method for preparing 3-nitro phthalic acid.

- Google Patents. (n.d.). AU2016101825A4 - A method for preparation of 3-Nitrophthalic Anhydride.

Sources

mechanism of 3-Nitrophthalamide formation

An In-depth Technical Guide: Mechanism and Regioselective Synthesis of 3-Nitrophthalamide

This guide provides a comprehensive examination of the chemical principles and methodologies governing the formation of 3-nitrophthalamide, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] We will dissect the synthesis of the phthalimide precursor, provide a detailed mechanistic exploration of the critical electrophilic nitration step, and elucidate the factors controlling the regioselectivity that favors the 3-position. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic pathway.

Phthalimide, the foundational substrate for this synthesis, is an aromatic imide readily prepared from phthalic anhydride.[3] The most common and efficient methods involve the reaction of phthalic anhydride with a source of ammonia, such as aqueous ammonia, ammonium carbonate, or urea.[4][5]

The reaction proceeds by the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate phthalamic acid salt. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration, yielding the stable five-membered imide ring of phthalimide.[6] The use of urea or ammonium carbonate provides a solid, easily handled source of ammonia upon thermal decomposition.

Experimental Protocol: Synthesis of Phthalimide

The following protocol is adapted from a reliable procedure in Organic Syntheses.[6]

Materials:

-

Phthalic Anhydride (1.0 mole equivalent)

-

28% Aqueous Ammonia (2.0 mole equivalents)

Procedure:

-

In a 1-liter round-bottomed flask equipped with an air condenser, combine 148 g (1.0 mole) of phthalic anhydride and 120 mL (approx. 2.0 moles) of 28% aqueous ammonia.

-

Heat the mixture gently with a flame or heating mantle. The flask should be swirled occasionally to ensure even heating.

-

Continue heating until the mixture reaches a state of quiet fusion at approximately 300°C. During this process, water and excess ammonia will be driven off. Some material may sublime into the condenser and should be carefully pushed back into the flask.

-

Pour the hot, molten reaction mixture into a suitable container and allow it to cool and solidify.

-

The resulting solid is phthalimide of high purity (typically >95%). The yield is generally in the range of 95-97%.[6]

-

(Optional) The product can be further purified by recrystallization from ethanol if desired.

The Mechanism of 3-Nitrophthalimide Formation via Electrophilic Aromatic Substitution

The core of this guide is the selective introduction of a nitro group onto the 3-position of the phthalimide benzene ring. This is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the substituent already present on the ring—in this case, the imide group.

Generation of the Electrophile: The Nitronium Ion

The nitration of aromatic compounds requires a potent electrophile, as the stable benzene ring is not reactive towards nitric acid alone. The necessary electrophile, the nitronium ion (NO₂⁺), is generated in situ by reacting concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[7][8]

Mechanism:

-

Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.

-

The protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion, NO₂⁺.[8]

Caption: Generation of the nitronium ion electrophile.

Directing Effects of the Imide Functional Group

The regioselectivity of the nitration (i.e., why the nitro group adds to the 3-position) is a direct consequence of the electronic nature of the phthalimide substituent. The two carbonyl groups attached to the benzene ring are powerful electron-withdrawing groups. They deactivate the ring towards electrophilic attack by pulling electron density away through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the ring through the sigma bonds.

-

Resonance Effect (-M): The pi systems of the carbonyl groups can withdraw electron density from the aromatic ring's pi system, as shown in the resonance structures below.

These effects decrease the nucleophilicity of the aromatic ring, making it less reactive than benzene. Crucially, this deactivation is not uniform across all positions. The resonance structures show that electron density is significantly reduced at the ortho (C4/C5) and para (not applicable in this fused ring system) positions relative to the carbonyls. The meta positions (C3/C6) are also deactivated by the inductive effect, but they do not bear a partial positive charge in any resonance form. Consequently, the meta positions are the least deactivated and are therefore the preferential sites for electrophilic attack.[9]

// Invisible edges for layout C3 -> L1 [style=invis]; C4 -> L2 [style=invis]; }

Caption: Regioselectivity in phthalimide nitration.

The Reaction Mechanism: Attack, Stabilization, and Re-aromatization

The complete mechanism for the formation of 3-nitrophthalimide proceeds in three steps:

-

Electrophilic Attack: The π-electron system of the phthalimide ring attacks the nitronium ion (NO₂⁺). The attack occurs at the C3 position (meta to the carbonyls), forming a new C-N bond. This step breaks the aromaticity of the ring and creates a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Resonance Stabilization: The positive charge of the arenium ion is delocalized over the other carbons of the ring through resonance. Importantly, the charge is never placed on the carbons attached to the electron-withdrawing carbonyl groups, which would be highly destabilizing.

-

Re-aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C3 carbon (the one bearing the new nitro group). The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 3-nitrophthalimide.

// Reagents and byproducts

NO2_plus [label=

// Workflow Phthalimide -> AreniumIon [label="Step 1: Electrophilic\nAttack"]; AreniumIon -> Product [label="Step 2: Re-aromatization\n(Proton Removal)"];

// Reagent inputs and outputs NO2_plus -> Phthalimide [style=invis, weight=10]; HSO4_minus -> AreniumIon [style=invis, weight=10]; Product -> H2SO4 [style=invis, weight=10]; }

Caption: Overall workflow for the nitration of phthalimide.

Formation of 3-Nitrophthalamide (Diamide)

The product of the nitration reaction is 3-nitrophthalimide. To form 3-nitrophthalamide (3-nitro-1,2-benzenedicarboxamide), the imide ring must be opened. This is typically achieved through hydrolysis or ammonolysis, often under basic conditions.

For example, treatment of 3-nitrophthalimide with aqueous ammonia (NH₄OH) will result in the nucleophilic attack of ammonia on one of the carbonyl carbons. This leads to the cleavage of a C-N bond in the ring, forming a mono-amide intermediate, which is then followed by attack on the second carbonyl to yield the final diamide product, 3-nitrophthalamide. This step is a key transformation for creating precursors for more complex structures.[10]

Experimental Considerations and Data

Protocol 4.1: Nitration of Phthalimide

This generalized protocol is based on standard procedures for aromatic nitration.[11][12]

Materials:

-

Phthalimide (1.0 mole equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

Procedure:

-

In a flask equipped with a stirrer and thermometer, cool 150 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

-

Slowly add 29.4 g (0.2 moles) of phthalimide to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by slowly adding 14 mL (approx. 0.22 moles) of concentrated nitric acid to 30 mL of cold, concentrated sulfuric acid. Keep this mixture cold.

-

Add the cold nitrating mixture dropwise to the dissolved phthalimide solution over a period of 1-2 hours. Maintain the reaction temperature strictly between 0-5°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Very carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A precipitate of crude 3-nitrophthalimide will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Table 1: Regioselectivity in the Nitration of Phthalic Derivatives

The regiochemical outcome is highly sensitive to the nature of the substrate. While the NH group in phthalimide is strongly meta-directing, substitution on the nitrogen or using the parent acid can alter the isomer distribution.

| Substrate | Nitrating Agent | Conditions | Major Isomer | Approx. 4-Nitro / 3-Nitro Ratio | Source |

| Phthalimide | HNO₃ / H₂SO₄ | Low Temp | 3-Nitro | Low (meta-directing) | [9] |

| N-Methylphthalimide | HNO₃ / P₂O₅ | 25-30°C | 4-Nitro | ~19.6 : 1 | [13] |

| Phthalic Acid | Conc. HNO₃ | 70°C | Mixture | ~1.1 : 1 | [14] |

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Low temperatures are critical to prevent over-nitration (dinitration) and to control the reaction rate, which also helps improve selectivity.

-

Sulfuric Acid as Solvent: Phthalimide is soluble in concentrated sulfuric acid, creating a homogeneous reaction medium necessary for efficient reaction.

-

Order of Addition: Adding the nitrating mixture to the substrate solution ensures that the electrophile is always present in low concentration, minimizing side reactions.

Summary

The formation of 3-nitrophthalamide is a multi-step process hinged on a well-understood electrophilic aromatic substitution reaction. The synthesis begins with the formation of phthalimide from phthalic anhydride. The key step, the nitration of phthalimide, is regioselectively controlled by the powerful electron-withdrawing nature of the imide's two carbonyl groups. These groups deactivate the aromatic ring, with the meta positions (C3 and C6) being the least deactivated and thus the primary sites of attack by the nitronium ion. This results in the preferential formation of 3-nitrophthalimide. Subsequent ring-opening of the imide yields the final 3-nitrophthalamide. A thorough understanding of these mechanistic principles is essential for researchers to optimize reaction conditions and maximize the yield of the desired isomer for further synthetic applications.

References

-

Noyes, W. A.; Porter, P. K. Phthalimide. Organic Syntheses, Coll. Vol. 1, p.457 (1941); Vol. 2, p.75 (1922). [Link][6]

-

Ghorbani-Vaghei, R., et al. Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]

-

Google Patents. US9701632B2 - Process for the production of phthalimides. [15]

-

Gyan Sanchay. EXPERIMENT: 05 (05/05/2022) - Synthesis of Phthalimide. [Link][5]

-

Ishii, Y., et al. Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide. Chemical Communications. [Link]

-

Google Patents. WO2004043919A1 - A process for the preparation of 3- and 4-aminophthalimide. [1]

-

Google Patents. US4921970A - Nitration reactions with acid anhydride promoters. [13]

-

Semantic Scholar. Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide. [Link]

-

Rădiţoiu, V., et al. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. ResearchGate. [Link][11]

-

NCERT. Amines. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link][9]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

-

Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Link][7]

-

YouTube. MCQ-215: About the Nitration of Anilides. [Link]

-

YouTube. 3-nitrophthalic acid synthesis. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation. [Link][8]

Sources

- 1. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. 3-Nitrophthalonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US4921970A - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. US9701632B2 - Process for the production of phthalimides - Google Patents [patents.google.com]

Solubility of 3-Nitrophthalamide in Common Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that governs process development, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-nitrophthalamide (3-nitrobenzene-1,2-dicarboxamide). Recognizing the limited availability of public quantitative solubility data for this specific compound, this paper establishes a predictive solubility framework based on fundamental chemical principles and qualitative data from structurally related analogs. More importantly, it delivers a robust, step-by-step experimental protocol for the accurate determination of 3-nitrophthalamide solubility using the isothermal equilibrium method and subsequent data modeling. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to master the solubility aspects of 3-nitrophthalamide in their research and development endeavors.

Introduction: The Critical Role of Solubility

3-Nitrophthalamide is a key organic intermediate whose utility in the synthesis of more complex molecules is of significant interest. The efficiency of its synthesis, the efficacy of its purification via crystallization, and its handling during subsequent reaction steps are all intrinsically linked to its solubility in various organic solvents. An optimal solvent system can dramatically improve reaction kinetics, increase yield, and simplify downstream processing, thereby reducing costs and environmental impact.

This guide moves beyond a simple data summary. It aims to provide a deeper understanding of the molecular interactions that dictate solubility and to equip the scientist with a validated workflow for generating reliable solubility data where none currently exists.

Physicochemical Profile of 3-Nitrophthalamide

A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution. 3-Nitrophthalamide is characterized by a rigid aromatic core, a strongly electron-withdrawing nitro group, and two primary amide functional groups capable of acting as both hydrogen bond donors and acceptors.

Table 1: Physicochemical Properties of 3-Nitrophthalamide

| Property | Value | Source |

| IUPAC Name | 3-nitrobenzene-1,2-dicarboxamide | [1] |

| Molecular Formula | C₈H₇N₃O₄ | [1] |

| Molecular Weight | 209.16 g/mol | [1] |

| Chemical Structure | PubChem | |

| CAS Number | 96385-50-1 | [1] |

Structure Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 3956153, 3-Nitrophthalamide. [Link]. Accessed Jan. 11, 2026.

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The solubility of 3-nitrophthalamide will be dictated by the balance between its polar functional groups (two amides, one nitro group) and its nonpolar benzene ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and nitro groups. However, qualitative evidence from the structurally similar compound 3-nitrophthalimide suggests that solubility in simple alcohols is surprisingly poor.[2] This may be due to the strong intermolecular hydrogen bonding within the 3-nitrophthalamide crystal lattice, which must be overcome by the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents possess strong dipoles capable of interacting with the polar regions of the solute. Solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are expected to be excellent solvents for 3-nitrophthalamide.[2] This is because their strong hydrogen bond accepting character can effectively solvate the amide protons and disrupt the crystal lattice. For the related isomer, 4-nitrophthalimide, the solubility order was found to be highest in DMF, followed by other polar aprotic solvents like acetone and ethyl acetate, with alcohols showing lower solubility.[3][4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the nitro and amide groups, 3-nitrophthalamide is expected to have very low solubility in nonpolar solvents.

Table 2: Predicted Solubility of 3-Nitrophthalamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), NMP | High | Strong hydrogen bond acceptors, effectively solvate the amide N-H groups.[2] |

| Polar Aprotic (Other) | Acetone, Ethyl Acetate | Moderate | Capable of dipole-dipole interactions; solubility is expected to be significant but lower than in amide solvents.[3][4] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Strong solute-solute interactions in the crystal lattice may outweigh solute-solvent interactions.[2][3][4] |

| Nonpolar | Toluene, Hexane | Very Low | Mismatch in polarity between the highly polar solute and nonpolar solvent. |

Disclaimer: This table presents a predictive analysis based on chemical principles and data from analogous compounds. Experimental verification is essential for process design and optimization.

Authoritative Protocol for Experimental Solubility Determination

The following section details a robust, self-validating protocol for the experimental determination of 3-nitrophthalamide solubility using the widely accepted isothermal equilibrium (shake-flask) method. This method is a cornerstone of physical chemistry and is extensively cited in the literature for generating reliable thermodynamic data.[3][4][5]

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Methodology

Objective: To determine the mole fraction solubility of 3-nitrophthalamide in a given solvent at a series of temperatures (e.g., 278.15 K to 323.15 K).

Materials:

-

3-Nitrophthalamide (purity > 99%)

-

Selected organic solvents (HPLC grade or higher)

-

20 mL glass screw-cap vials with PTFE-lined septa

-

Thermostatic orbital shaker with temperature control (±0.1 K)

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringes (5 mL, 10 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Protocol:

-

Preparation of Slurries:

-

For each solvent, add an excess amount of solid 3-nitrophthalamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known mass of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to the first desired temperature (e.g., 278.15 K).

-

Causality Check: Agitate the slurries for a minimum of 24-48 hours. This extended period is necessary to ensure that the system reaches true thermodynamic equilibrium between the solid and liquid phases. Preliminary experiments should be run to confirm the time required to reach a stable concentration.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the shaker for at least 2 hours at the set temperature. This allows the excess solid to settle, preventing contamination of the sample.

-

Carefully withdraw approximately 2-3 mL of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization.

-

Immediately attach a pre-heated 0.45 µm syringe filter and dispense the solution into a pre-weighed vial.

-

Record the exact mass of the collected saturated solution.

-

-

Analysis:

-

Gravimetrically dilute the sampled solution with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of 3-nitrophthalamide in the diluted sample using a validated HPLC-UV method. A calibration curve with a high correlation coefficient (R² > 0.999) is required for trustworthiness.

-

-

Calculation of Mole Fraction Solubility:

-

The mole fraction solubility (x) is calculated using the following equation: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:

-

m₁ = mass of 3-nitrophthalamide in the sample

-

M₁ = molar mass of 3-nitrophthalamide (209.16 g/mol )

-

m₂ = mass of the solvent in the sample

-

M₂ = molar mass of the solvent

-

-

-

Temperature Variation:

-

Repeat steps 2-5 for each desired temperature, using the same set of vials.

-

Thermodynamic Modeling of Solubility Data

Once experimental data is collected, it can be correlated with semi-empirical thermodynamic models to provide a mathematical description of the temperature dependence and to derive thermodynamic properties of dissolution.

The modified Apelblat equation is a highly effective and commonly used model for correlating solubility data with temperature.[3][4][6]

The equation is expressed as: ln(x) = A + (B/T) + C·ln(T)

Where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin (K)

-

A, B, and C are model parameters obtained by fitting the experimental data. Parameter B relates to the enthalpy of solution, while A and C are constants adjusting the curve.

A successful correlation, indicated by a low root-mean-square deviation (RMSD), allows for reliable interpolation of solubility at temperatures not experimentally measured.

Conclusion

This guide provides the essential theoretical background and, more critically, a detailed, authoritative experimental protocol for researchers to generate their own high-quality solubility data. By employing the isothermal equilibrium method and correlating the results with established thermodynamic models like the Apelblat equation, scientists can obtain the precise data needed for effective process development, optimization of crystallization processes, and informed solvent selection in the synthesis and formulation of 3-nitrophthalamide and its derivatives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3956153, 3-Nitrophthalamide. Available from: [Link].

-

Cheméo. 3-Nitrophthalimide. Available from: [Link]. (Note: This reference is for the related imide compound, used for general context).

-

ResearchGate. Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11779, 3-Nitrophthalimide. Available from: [Link].

- Google Patents. WO2004043919A1 - A process for the preparation of 3- and 4-aminophthalimide.

-

ResearchGate. Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Available from: [Link].

-

MDPI. Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide. Available from: [Link].

-

ResearchGate. Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K. Available from: [Link].

-

ResearchGate. Solubility curves for 3-nitrophthalic acid in methanol and water. Available from: [Link].

-

ACS Publications. Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Available from: [Link].

-

Figshare. Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Available from: [Link].

-

ResearchGate. Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. Available from: [Link].

-

ThermoML. J. Chem. Thermodyn. 2016, 103, 99-106. Available from: [Link].

-

MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link].

Sources

- 1. 3-Nitrophthalamide | C8H7N3O4 | CID 3956153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 3. Collection - Solubility Measurement and Thermodynamic Modeling of 4âNitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 4. Item - Solubility Measurement and Thermodynamic Modeling of 4âNitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Synthesis of Luminol: A Technical Guide to its Preparation from 3-Nitrophthalic Acid Precursors

Abstract

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a cornerstone of chemiluminescence applications, holds significant importance in forensic science, clinical diagnostics, and cellular assays.[1][2] Its remarkable ability to emit a vibrant blue glow upon oxidation allows for the detection of minute traces of substances like blood, making it an invaluable tool for researchers and investigators.[3] This in-depth technical guide provides a comprehensive exploration of the synthesis of luminol, with a primary focus on the utilization of 3-nitrophthalic acid as the starting precursor. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success and product purity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this pivotal chemiluminescent compound.

Introduction: The Enduring Significance of Luminol

The phenomenon of chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is powerfully exemplified by luminol.[4] First synthesized in 1902 and its chemiluminescent properties discovered in 1928, luminol's utility has expanded far beyond initial curiosities.[1] In the realm of forensic science, its reaction with the iron in hemoglobin provides a presumptive test for the presence of blood, even at crime scenes that have been meticulously cleaned.[3] Beyond forensics, luminol and its derivatives are employed in a wide array of biomedical and clinical applications, including immunoassays, nucleic acid assays, and the detection of reactive oxygen species in biological systems.[2][5]

The synthesis of luminol is a multi-step process that begins with the nitration of phthalic acid or its anhydride to produce 3-nitrophthalic acid. This guide will focus on the subsequent conversion of 3-nitrophthalic acid to luminol, a process that involves two key transformations: the formation of a cyclic hydrazide intermediate and the reduction of a nitro group.

The Synthetic Pathway: From 3-Nitrophthalic Acid to Luminol

The overall synthesis of luminol from 3-nitrophthalic acid can be conceptually divided into two primary stages, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of luminol.

Stage 1: Formation of 3-Nitrophthalhydrazide

The initial step in the synthesis is a condensation reaction between 3-nitrophthalic acid and hydrazine (N₂H₄). This reaction forms the cyclic diamide intermediate, 3-nitrophthalhydrazide. It is crucial to note that while the term "3-nitrophthalamide" might be encountered, the stable intermediate formed in this reaction is the cyclic hydrazide.

The mechanism for this transformation involves a nucleophilic attack by the lone pair of electrons on a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of one of the carboxylic acid groups of 3-nitrophthalic acid. This is followed by a proton transfer and the elimination of a water molecule to form an amide bond. The process is then repeated intramolecularly with the second carboxylic acid group and the remaining amine group of the hydrazine moiety to yield the cyclic 3-nitrophthalhydrazide.

A high-boiling point solvent, typically triethylene glycol, is employed in this stage. Its purpose is to facilitate the dehydration process by allowing the reaction to be heated to temperatures well above the boiling point of water, thus driving the equilibrium towards the formation of the product.[4][6]

Stage 2: Reduction of the Nitro Group to Yield Luminol

The second stage of the synthesis involves the reduction of the nitro (-NO₂) group on the 3-nitrophthalhydrazide intermediate to an amino (-NH₂) group. This transformation is most commonly achieved using a reducing agent such as sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[7][8] The reaction is typically carried out in a basic solution, which also serves to dissolve the 3-nitrophthalhydrazide.[9] The reduction of the nitro group is the final chemical transformation that yields luminol.

Experimental Protocols

The following protocols are a synthesis of established methodologies and provide a detailed, step-by-step guide for the laboratory preparation of luminol.

Synthesis of 3-Nitrophthalic Acid (Precursor)

While this guide focuses on the conversion of 3-nitrophthalic acid to luminol, a brief overview of its synthesis is pertinent. 3-Nitrophthalic acid is typically prepared by the nitration of phthalic anhydride. This process involves reacting phthalic anhydride with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, from which the desired 3-nitro isomer can be separated by crystallization.[10] A modified procedure using a lower concentration of nitric acid has been reported to improve the yield of the desired 3-nitrophthalic acid to approximately 40%.[10]

Detailed Protocol for Luminol Synthesis

Part I: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube or a round-bottom flask, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[7]

-

Gently heat the mixture with a microburner or a heating mantle until the solid dissolves.[7]

-

Add 4 mL of triethylene glycol to the solution.[7]

-

Insert a thermometer and heat the solution vigorously to a temperature of approximately 120°C to distill off the water.[7]

-

Continue heating to raise the temperature to 210-220°C and maintain this temperature for about two minutes.[6]

-

Allow the reaction mixture to cool to about 100°C.

-

Carefully add 20 mL of hot water to the cooled mixture.

-

Cool the test tube to room temperature, and then in an ice bath to precipitate the 3-nitrophthalhydrazide.

-

Collect the solid product by vacuum filtration using a Hirsch funnel. The product can be used in the next step without extensive drying.[7]

Part II: Synthesis of Luminol

-

Transfer the moist 3-nitrophthalhydrazide to a clean reaction vessel.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.[7]

-

Add 4 g of sodium dithionite (sodium hydrosulfite).[7]

-

Wash any solid from the walls of the vessel with a small amount of water.

-

Heat the solution to boiling and maintain a gentle boil with stirring for 5 minutes.[7]

-

Remove the vessel from the heat and add 2.6 mL of glacial acetic acid.[7]

-

Cool the mixture to room temperature while stirring, and then place it in an ice bath to complete the precipitation of luminol.

-

Collect the crystalline luminol by vacuum filtration.

The following diagram illustrates the key steps and reagents in the synthesis of luminol from 3-nitrophthalic acid.

Caption: Step-by-step experimental workflow for luminol synthesis.

Quantitative Data and Reaction Parameters

The yield and purity of the synthesized luminol can be influenced by several factors, including reaction time, temperature, and the purity of the starting materials. The following table summarizes typical quantitative data from various literature protocols.

| Parameter | Stage 1: 3-Nitrophthalhydrazide Synthesis | Stage 2: Luminol Synthesis | Overall Yield | Reference |

| Reactants | 3-Nitrophthalic Acid, Hydrazine | 3-Nitrophthalhydrazide, Sodium Dithionite | [7] | |

| Solvent | Triethylene Glycol | 10% Sodium Hydroxide | [7] | |

| Temperature | 210-220°C | Boiling (approx. 100°C) | [6][7] | |

| Reaction Time | ~2 minutes at 210-220°C | 5 minutes at boiling | [7] | |

| Reported Yield | Not typically isolated and weighed | Varies, can be up to 35% | ~35% | [11] |

Safety and Handling Precautions

The synthesis of luminol involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

Hydrazine (N₂H₄): Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[12] It can be absorbed through the skin and is harmful if inhaled or swallowed.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[12] Handle hydrazine solutions with extreme care and avoid generating aerosols.

-

Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a strong reducing agent and is flammable. It can self-heat upon exposure to air and may ignite. It is also moisture-sensitive and can release toxic gases upon contact with acids. Store in a cool, dry place away from oxidizing agents and acids.

-

Acids and Bases: Concentrated acids (sulfuric, nitric, acetic) and bases (sodium hydroxide) are corrosive and should be handled with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

The Mechanism of Chemiluminescence

The characteristic blue glow of luminol is the result of a complex series of reactions that occur in an alkaline solution in the presence of an oxidizing agent and a catalyst.

-

Deprotonation: In a basic solution, luminol loses two protons to form a dianion.

-

Oxidation: The dianion is then oxidized by an oxidizing agent, such as hydrogen peroxide, often catalyzed by metal ions like the iron in hemoglobin.[1] This oxidation leads to the formation of an unstable peroxide intermediate.

-

Decomposition and Excitation: The peroxide intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate in an electronically excited state.

-

Light Emission: The excited 3-aminophthalate then relaxes to its ground state, releasing the excess energy as a photon of light, which is observed as the characteristic blue glow. The emission maximum is typically around 425 nm.[1]

Conclusion

The synthesis of luminol from 3-nitrophthalic acid is a well-established and reproducible process that provides access to a compound of immense scientific and practical importance. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can reliably produce high-purity luminol for a multitude of applications. This guide has provided a detailed framework for this synthesis, from the foundational chemistry to practical laboratory protocols and essential safety considerations. As research continues to uncover new applications for chemiluminescent probes, a thorough understanding of the synthesis of luminol remains a fundamental and valuable skill for scientists across various disciplines.

References

-

Domin, J. B. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol. Dominican University. Retrieved from [Link]

-

Westfield State University. (n.d.). Luminol Synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Luminol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemiluminescence - the oxidation of luminol. Education in Chemistry. Retrieved from [Link]